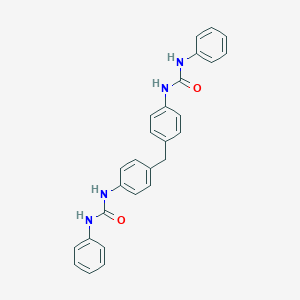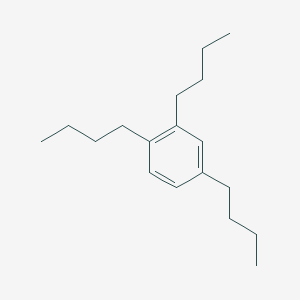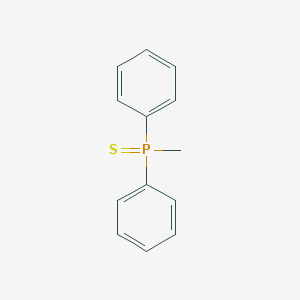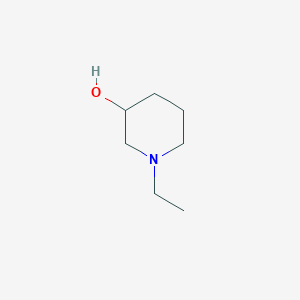
Manganese titanium trioxide
Vue d'ensemble
Description
Manganese titanium trioxide, also known as manganese titanate, is a compound with the chemical formula MnTiO3 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
Manganese titanium trioxide can be synthesized via hydrothermal synthesis and chemical coprecipitation methods . A study has shown that photocatalytically active manganese-modified titanium dioxide-based materials were synthesized and key features of the formation of the synthesized materials were studied . Another study demonstrated the preparation of nanostructured MnO2 using a gel formation process followed by calcination .Molecular Structure Analysis
The molecular formula of Manganese titanium trioxide is MnO3Ti . The InChI string is InChI=1S/Mn.3O.Ti/q+2;3*-2;+4 and the canonical SMILES string is [O-2]. [O-2]. [O-2]. [Ti+4]. [Mn+2] .Chemical Reactions Analysis
Manganese titanium trioxide has been used in the separation of Cd2+ and Cu2+ . It has also been involved in reactions with chlorine to form manganese (II) chloride , and with SO2 to form MnS and MnO .Physical And Chemical Properties Analysis
Manganese titanium trioxide has a molecular weight of 150.803 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a covalently-bonded unit count of 5 .Applications De Recherche Scientifique
Photocatalytic Materials
Manganese titanium trioxide can be used in the synthesis of photocatalytic materials. These materials are based on manganese-modified titanium dioxide and their physicochemical and photocatalytic properties can be studied at various manganese concentrations and heat treatment temperatures .
Metal Oxide Nanoparticles
Manganese titanium trioxide can be used in the production of metal oxide nanoparticles (MONPs). MONPs have a wide range of applications such as in optical devices, purification systems, biomedical systems, photocatalysis, and photovoltaics . The properties of MONPs, such as surface area, shape, size, stability, crystallinity, anti-corrosiveness, conductivity, and photocatalytic activity, can be controlled during synthesis .
Aqueous Rechargeable Zinc-Ion Batteries (AZIBs)
Manganese-based materials, including manganese titanium trioxide, are promising electrode materials for AZIBs due to their high theoretical specific capacity, non-toxicity, and low cost . They can be used to enhance zinc-ion storage properties through methods such as morphology engineering, doping, and compositing with other materials .
Ion Exchange
Manganese titanium trioxide has been shown to have ion exchange properties. For example, lithium manganese titanium oxide (LiMn0.25TiO3) prepared by a solid-state reaction crystallization method has been shown to have an ion exchange capacity of 4.3mmol/g for Li+ .
Safety and Hazards
When handling Manganese titanium trioxide, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Chronic exposure to dust may cause manganese pneumonitis and manganese poisoning .
Orientations Futures
Mécanisme D'action
Target of Action
Manganese titanium trioxide, also known as Manganese(II) titanate, is a compound that primarily targets photocatalytic processes . It’s used in the degradation of many organic pollutants . The compound’s primary targets are the semiconductor materials used in photocatalysts .
Mode of Action
Manganese titanium trioxide interacts with its targets through a process of photocatalysis . The compound, when modified with manganese, has been shown to ensure the preparation of nanopowders with a specific free surface area . This modification increases the photocatalytic activity (PCA) under illumination with visible light, exceeding the PCA of unmodified TiO2 .
Biochemical Pathways
The biochemical pathways affected by manganese titanium trioxide primarily involve the oxidation of Mn II salts or reduction of MnO2 . These processes are crucial in the formation of biogenic manganese oxides (BioMnOx), which have high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Pharmacokinetics
It’s known that the compound isinsoluble in water , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of manganese titanium trioxide.
Result of Action
The result of manganese titanium trioxide’s action is the degradation of organic pollutants . The compound’s high photocatalytic activity, especially when modified with manganese, allows it to effectively break down many types of organic pollutants .
Action Environment
The action of manganese titanium trioxide is influenced by various environmental factors. For instance, the compound’s photocatalytic activity is dependent on illumination with visible light . Additionally, the compound’s action can be influenced by the concentration of manganese used for modification and the heat treatment temperatures .
Propriétés
IUPAC Name |
manganese(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOTKANSDQAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923329 | |
| Record name | Manganese(II) titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.803 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12032-74-5 | |
| Record name | Manganese titanium oxide (MnTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese titanium oxide (MnTiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese titanium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Manganese Titanium Trioxide (MnTiO₃) in the thermochemical cycle for hydrogen production?
A1: Manganese Titanium Trioxide (MnTiO₃) is a product formed during the initial step of the thermochemical cycle []. Sodium Manganate (NaMnO₂) reacts with Titanium Dioxide (TiO₂) at high temperatures to produce Sodium Titanate (Na₂TiO₃), Manganese Titanium Trioxide (MnTiO₃), and Oxygen (O₂). The MnTiO₃, along with Na₂TiO₃, then reacts with Sodium Hydroxide (NaOH) and steam to regenerate Sodium Manganate (NaMnO₂) and Titanium Dioxide (TiO₂), completing the cycle and releasing hydrogen gas (H₂).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















